molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4

4-Fluoro-3-nitrobenzonitrile

Cat. No.: B023716
CAS No.: 1009-35-4
M. Wt: 166.11 g/mol
InChI Key: LKOWKPGBAZVHOF-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is characterized by the presence of fluorine, nitro, and cyano functional groups. This compound is typically a pale yellow to yellow crystalline powder and is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-nitrobenzonitrile involves the nitration of 4-fluorobenzonitrile. The reaction is typically carried out by adding 4-fluorobenzonitrile to a mixture of concentrated sulfuric acid and potassium nitrate at 0°C. The reaction mixture is stirred for 20 minutes, and the product is isolated by passing the mixture through a column of silica gel and washing with methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-nitrobenzonitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties.

Properties

IUPAC Name

4-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWKPGBAZVHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379153
Record name 4-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-35-4
Record name 4-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

The largest amount of silica gel that still allowed the resulting slurry to be stirred magnetically at 0° C., was added to conc. sulfuric acid (125 ml). To this mixture 4-fluorobenzonitrile (12.5 g, 103 mmol) was added followed by potassium nitrate (10.4 g, 103 mmol). The reaction mixture was stirred at 0° C. for 20 minutes. The sulfuric acid was removed from the product by passing the mixture through a short column of silica gel and the product was washed out with methylene chloride. The solvent was evaporated to leave the product as a crystalline solid. Yield 6.0 g, mp 86°-88° C.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
potassium nitrate
Quantity
10.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the fluorodenitration reaction in the synthesis of 3,4-difluorobenzonitrile from 4-fluoro-3-nitrobenzonitrile?

A1: The fluorodenitration reaction is crucial as it allows for the direct substitution of the nitro group (-NO2) in this compound with a fluorine atom (-F). This transformation is essential to obtain the desired product, 3,4-difluorobenzonitrile. [] This reaction typically employs anhydrous tetramethylammonium fluoride and is often carried out in a solvent like dimethyl sulfoxide (DMSO). [] The choice of catalyst, such as 18-crown-6-ether, can significantly impact the reaction yield. []

Q2: Are there alternative synthetic routes to produce 3,4-difluorobenzonitrile besides using this compound as a precursor?

A3: Yes, 3,4-difluorobenzonitrile can be synthesized through a multistep process starting from 4-chlorobenzonitrile. [] The synthesis involves nitration and fluorine exchange reactions to first obtain this compound. [] Subsequent steps include reduction of the nitro group, diazotization, and finally, a Schiemann reaction to introduce the second fluorine atom. [] While this method avoids direct fluorodenitration, it involves a longer synthetic route with an overall yield of approximately 48%. []

Q3: What spectroscopic techniques are valuable for characterizing this compound and related compounds?

A4: Proton magnetic resonance (1H NMR) spectroscopy is particularly helpful in analyzing compounds containing the N-4-cyano-2-nitrophenyl group, which is present in this compound. [] This technique allows researchers to identify and study the different proton environments within the molecule, providing insights into its structure and conformation.

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